molecular formula C7H4FNO2 B3328683 7-fluorobenzo[d]oxazol-2(3H)-one CAS No. 509147-83-5

7-fluorobenzo[d]oxazol-2(3H)-one

Cat. No.: B3328683
CAS No.: 509147-83-5
M. Wt: 153.11 g/mol
InChI Key: CHWRMLDDKQDGEP-UHFFFAOYSA-N
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Description

7-Fluorobenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a benzoxazole core substituted with a fluorine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluorobenzo[d]oxazol-2(3H)-one typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated reagents. One common method includes the reaction of 2-aminophenol with fluorinated carboxylic acids or their derivatives under acidic or basic conditions to form the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

7-Fluorobenzo[d]oxazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Properties

IUPAC Name

7-fluoro-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWRMLDDKQDGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a three neck flask, fitted with a magnetic stirrer, under inert atmosphere, 1,1-carbonyldiimidazole (15.6 g, 96 mmol) is added to a solution of 2-amino-6-fluorophenol 1 (4 g, 32 mmol) in 100 ml of anhydrous tetrahydrofuran at room temperature. The solution is refluxed for 1 h, cooled down to room temperature and concentrated in vacuo. The crude reaction mixture is purified by chromatography on silicagel (n-hexane/AcOEt:1/1 (v/v)) to afford 7-fluoro-1,3-benzoxazol-2(3H)-one 2.
[Compound]
Name
1,1-carbonyldiimidazole
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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